molecular formula C6H10ClNO B064997 4-Piperidinecarbonyl chloride CAS No. 190142-48-4

4-Piperidinecarbonyl chloride

Cat. No. B064997
CAS RN: 190142-48-4
M. Wt: 147.6 g/mol
InChI Key: PHXHRAOVMXOPIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Piperidinecarbonyl chloride, also known as PIPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is widely used in the synthesis of various organic compounds and has been found to have significant biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-Piperidinecarbonyl chloride is not well understood. However, it is believed that 4-Piperidinecarbonyl chloride acts as a reactive intermediate in various chemical reactions. 4-Piperidinecarbonyl chloride is also known to react with various nucleophiles such as amines, alcohols, and thiols.
Biochemical and Physiological Effects:
4-Piperidinecarbonyl chloride has been found to have significant biochemical and physiological effects. 4-Piperidinecarbonyl chloride has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. 4-Piperidinecarbonyl chloride has also been found to have antihistaminic and antipsychotic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Piperidinecarbonyl chloride in lab experiments include its high reactivity and its ability to act as a versatile intermediate in various chemical reactions. The limitations of using 4-Piperidinecarbonyl chloride include its toxicity and its potential to form hazardous byproducts during synthesis.

Future Directions

There are several future directions for research on 4-Piperidinecarbonyl chloride. One potential area of research is the development of new synthetic routes for 4-Piperidinecarbonyl chloride that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanism of action of 4-Piperidinecarbonyl chloride and its potential applications in various fields such as drug discovery and materials science. Additionally, the development of new derivatives of 4-Piperidinecarbonyl chloride with enhanced properties is also an area of research that holds significant promise.

Synthesis Methods

The synthesis of 4-Piperidinecarbonyl chloride involves the reaction of piperidine with phosgene. The reaction takes place in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction produces 4-Piperidinecarbonyl chloride as a white crystalline solid.

Scientific Research Applications

4-Piperidinecarbonyl chloride has been extensively studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, 4-Piperidinecarbonyl chloride is used as an intermediate in the synthesis of various drugs such as antihistamines, antidepressants, and antipsychotics. 4-Piperidinecarbonyl chloride is also used in the synthesis of agrochemicals such as insecticides and herbicides.

properties

IUPAC Name

piperidine-4-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO/c7-6(9)5-1-3-8-4-2-5/h5,8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXHRAOVMXOPIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388488
Record name 4-PIPERIDINECARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Piperidinecarbonyl chloride

CAS RN

190142-48-4
Record name 4-PIPERIDINECARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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